4-[(Z)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2,6-dibromophenol
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Overview
Description
4-[(Z)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL is a complex organic compound with a unique structure that includes a triazine ring, a benzylic piperidine, and a dibromophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the benzylic piperidine and the dibromophenol groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution of the bromine atoms could result in a variety of substituted phenols.
Scientific Research Applications
4-[(Z)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DICHLOROPHENOL
- 4-[(Z)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIFLUOROPHENOL
Uniqueness
The uniqueness of 4-[(Z)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIBROMOPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H29Br2N7O |
---|---|
Molecular Weight |
651.4 g/mol |
IUPAC Name |
4-[(Z)-[[4-(4-benzylpiperidin-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2,6-dibromophenol |
InChI |
InChI=1S/C29H29Br2N7O/c1-19-7-9-23(10-8-19)33-27-34-28(37-32-18-22-16-24(30)26(39)25(31)17-22)36-29(35-27)38-13-11-21(12-14-38)15-20-5-3-2-4-6-20/h2-10,16-18,21,39H,11-15H2,1H3,(H2,33,34,35,36,37)/b32-18- |
InChI Key |
XSACYUPQAXRMID-CAQPMQTCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C\C5=CC(=C(C(=C5)Br)O)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC(=C(C(=C5)Br)O)Br |
Origin of Product |
United States |
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